

Ainuovirine: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ainuovirine*

Cat. No.: *B15566592*

[Get Quote](#)

An In-depth Guide to the Non-Nucleoside Reverse Transcriptase Inhibitor

Ainuovirine, a novel second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), has emerged as a significant agent in the landscape of antiretroviral therapy. Approved in China for the treatment of HIV-1 infection, its distinct chemical properties and clinical profile warrant a closer examination by researchers and drug development professionals. This technical guide provides a comprehensive overview of **Ainuovirine**, encompassing its chemical identity, mechanism of action, clinical trial data, and relevant experimental methodologies.

Chemical Identity

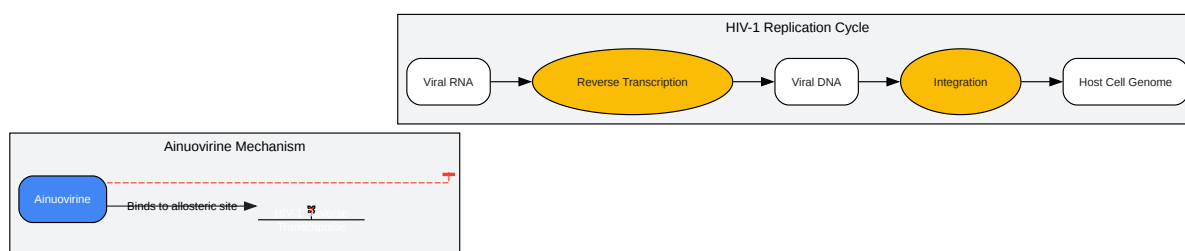
IUPAC Name: 3-(3-ethyl-2,6-dioxo-5-propan-2-ylpyrimidine-4-carbonyl)-5-methylbenzonitrile[1]

Synonyms: **Ainuovirine** is also known by several other names used in research and development contexts, including ACC-007, KM-023, Aibangde, and Einovirine[1][2].

Identifier	Value
CAS Number	1097628-00-6
PubChem CID	25215428
Molecular Formula	C ₁₈ H ₁₉ N ₃ O ₃
Molar Mass	325.368 g·mol ⁻¹

Mechanism of Action

Ainuovirine exerts its antiviral effect by specifically targeting and inhibiting the HIV-1 reverse transcriptase (RT) enzyme, which is crucial for the conversion of viral RNA into DNA during the viral replication cycle. As a non-nucleoside reverse transcriptase inhibitor, **Ainuovirine** binds to an allosteric, hydrophobic pocket on the p66 subunit of the reverse transcriptase, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting its polymerase activity. This allosteric inhibition effectively halts the reverse transcription process, preventing the synthesis of viral DNA and subsequent integration into the host cell's genome, thus suppressing viral replication.[1][3][4]



[Click to download full resolution via product page](#)

Mechanism of **Ainuovirine** Inhibition of HIV-1 Reverse Transcription.

Clinical Efficacy and Safety

Clinical trials have demonstrated the non-inferior efficacy of **Ainuovirine** compared to Efavirenz, another NNRTI, in treatment-naïve HIV-1 positive adults when used in combination with other antiretroviral agents.

Table 1: Virological Response at Week 48 in a Phase 3 Clinical Trial[5][6]

Treatment Group	N	Virological Suppression (HIV-1 RNA <50 copies/mL)	Difference (95% CI)
Ainuovirine + TDF/3TC	315	87.0%	-4.7% (-9.6 to 0.1)
Efavirenz + TDF/3TC	314	91.7%	

A key advantage of **Ainuovirine** observed in clinical studies is its favorable safety profile, particularly concerning adverse events commonly associated with other NNRTIs.

Table 2: Incidence of Common Treatment-Related Adverse Events (Week 0-48)[6]

Adverse Event	Ainuovirine Group (n=315)	Efavirenz Group (n=314)	p-value
Dizziness	10.5%	51.0%	<0.001
Dyslipidemia	22.2%	34.4%	<0.001
Transaminase Elevation	9.2%	29.0%	<0.001
γ-glutamyl Transferase Elevation	8.3%	19.1%	<0.001
Rash	7.9%	18.8%	<0.001

Pharmacokinetics

Pharmacokinetic studies have characterized **Ainuovirine** as having a nonlinear pharmacokinetic profile.

Table 3: Pharmacokinetic Parameters of Single-Dose **Ainuovirine** in Healthy Adults[4]

Dose	Cmax (ng/mL)	AUC0-t (ng·h/mL)	Tmax (h)	T1/2z (h)
75 mg	121.5 ± 31.8	2185 ± 489	3.0 (2.0-4.0)	26.5 ± 5.6
150 mg	172.0 ± 45.4	3110 ± 715	3.0 (1.0-4.0)	26.3 ± 4.5
300 mg	203.0 ± 60.5	3671 ± 978	3.0 (2.0-6.0)	27.9 ± 5.2

Data are presented as mean ± standard deviation for Cmax, AUC, and T1/2z, and as median (range) for Tmax.

Resistance Profile

Viral resistance studies have shown that **Ainuovirine** can be affected by certain reverse transcriptase mutations. However, it may retain activity against some strains that are resistant to other NNRTIs. For instance, the K103N mutation, a common resistance mutation for Efavirenz, results in a significantly lower fold-change in the 50% effective concentration (EC50) for **Ainuovirine** compared to Efavirenz.^[7]

Experimental Protocols

A comprehensive understanding of a drug's activity relies on robust experimental protocols. The following outlines a general methodology for assessing the in vitro antiviral activity of a non-nucleoside reverse transcriptase inhibitor like **Ainuovirine**.

Cell-Based HIV-1 Replication Assay

Objective: To determine the concentration of the test compound (e.g., **Ainuovirine**) that inhibits 50% of viral replication (EC50) in a cell culture model.

Materials:

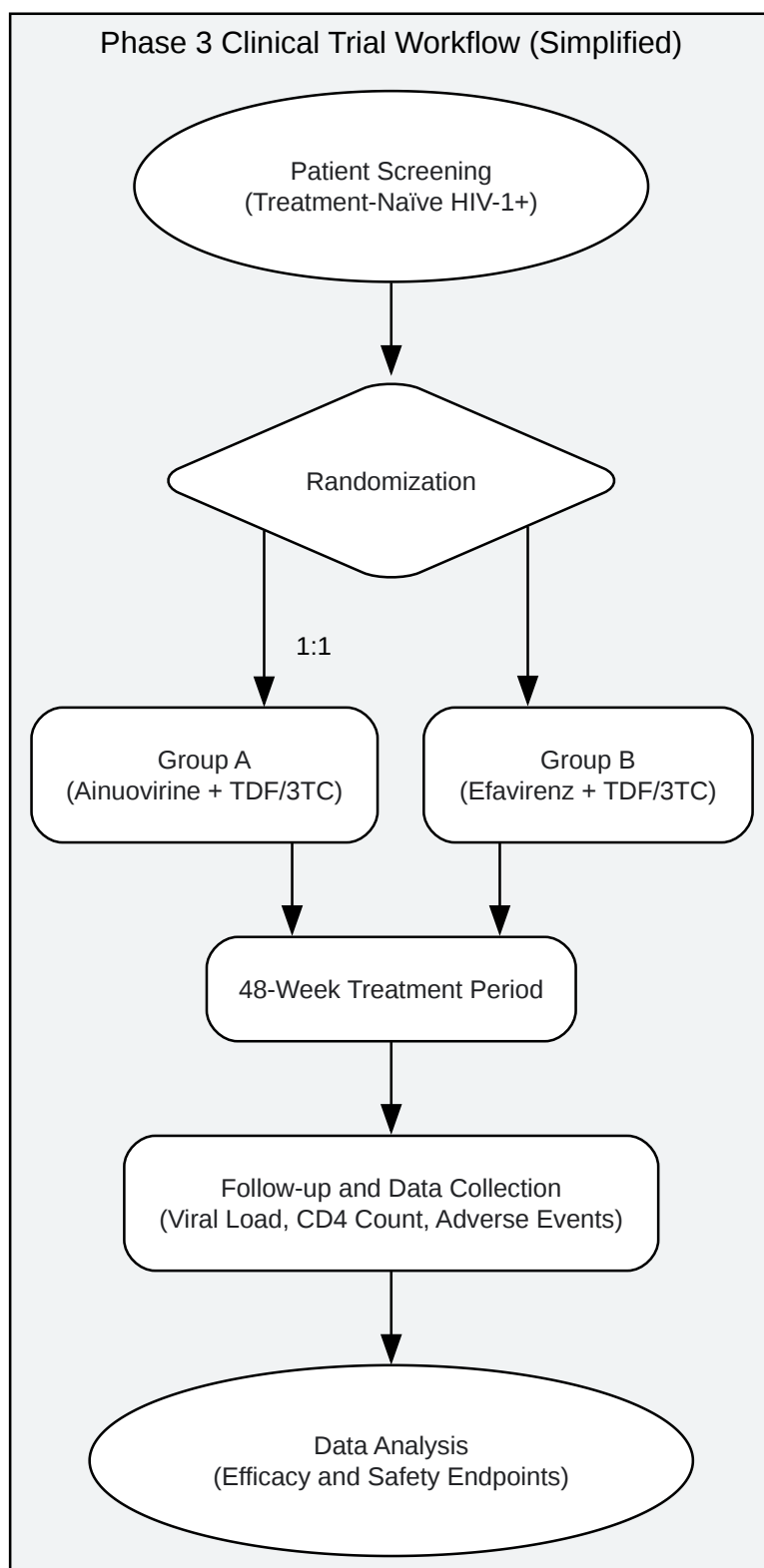
- Susceptible host cells (e.g., MT-4 T-cell line)
- Laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB)
- Test compound (**Ainuovirine**) dissolved in an appropriate solvent (e.g., DMSO)
- Cell culture medium and supplements
- 96-well cell culture plates
- p24 antigen ELISA kit or a luciferase reporter assay system
- Cytotoxicity assay kit (e.g., MTT or CellTiter-Glo)

Methodology:

- Cell Preparation: Seed the host cells into a 96-well plate at a predetermined density and incubate.
- Compound Dilution: Prepare a serial dilution of the test compound in cell culture medium.
- Infection and Treatment: Add the diluted compound to the cells, followed by the addition of a standardized amount of HIV-1 virus stock. Include control wells with virus only (no compound) and cells only (no virus, no compound).
- Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 4-7 days).
- Quantification of Viral Replication:
 - p24 ELISA: Measure the concentration of the viral core protein p24 in the cell culture supernatant. The amount of p24 is directly proportional to the extent of viral replication.
 - Luciferase Assay: If using a reporter virus that expresses luciferase, lyse the cells and measure the luciferase activity, which correlates with viral gene expression.
- Cytotoxicity Assessment: In a parallel plate with uninfected cells, perform a cytotoxicity assay to determine the concentration of the compound that reduces cell viability by 50% (CC50).

This is crucial to ensure that the observed antiviral effect is not due to toxicity to the host cells.

- **Data Analysis:** Calculate the EC50 and CC50 values by plotting the percentage of inhibition or cell viability against the log of the compound concentration and fitting the data to a dose-response curve. The selectivity index (SI), calculated as $CC50/EC50$, provides a measure of the compound's therapeutic window.



[Click to download full resolution via product page](#)

Simplified Workflow of a Phase 3 Clinical Trial for **AINUOVIRINE**.

Conclusion

Ainuovirine represents a valuable addition to the antiretroviral armamentarium, offering a potent and well-tolerated treatment option for individuals with HIV-1 infection. Its distinct chemical structure, favorable pharmacokinetic profile, and demonstrated non-inferior efficacy with an improved safety profile compared to older NNRTIs underscore its importance in modern HIV management. Continued research and real-world data will further elucidate its long-term benefits and role in various patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Ainuovirine? [synapse.patsnap.com]
- 2. Ainuovirine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. P-1262. Safety and Pharmacokinetics of Ainuovirine, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of ainuovirine versus efavirenz combination therapies with lamivudine/tenofovir disoproxil fumarate for medication of treatment-naïve HIV-1-positive adults: week 48 results of a randomized controlled phase 3 clinical trial followed by an open-label setting until week 96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immediate and delayed switches to tenofovir DF-containing, ainuovirine-based antiretroviral regimen: the SPRINT extensional study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ainuovirine: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566592#ainuovirine-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com